3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde
Description
Structural Significance of Heterocyclic Hybrid Systems
Heterocyclic compounds constitute the backbone of approximately 60% of clinically approved pharmaceuticals, owing to their versatility in mimicking biological molecules and participating in key biochemical interactions. The structural hybridity of 3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde exemplifies this principle, merging the electron-rich thiophene ring with the nitrogen-sulfur-containing thiazole moiety. Thiophene’s aromaticity and planar structure enhance π-π stacking interactions with biological macromolecules, while the thiazole ring introduces hydrogen-bonding capabilities through its nitrogen and sulfur atoms.
This synergy is critical in drug design, as demonstrated by the compound’s ability to inhibit enzymes like BRAF V600E, a kinase implicated in cancer progression. The aldehyde group at the 2-position of the thiophene ring further augments reactivity, serving as a handle for functionalization via condensation or nucleophilic addition reactions. Such modularity enables the synthesis of derivatives with tailored pharmacokinetic properties, a hallmark of structure-activity relationship (SAR) optimization.
Table 1: Key Structural Features and Their Functional Roles
The integration of these elements underscores a broader trend in medicinal chemistry: hybrid heterocycles are engineered to exploit multiple mechanisms of action, thereby overcoming drug resistance and improving therapeutic outcomes.
Historical Context of Thiazole-Thiophene Hybrid Molecules in Organic Chemistry
The synthesis of thiazole-thiophene hybrids traces its roots to classical cyclization reactions, such as the Hantzsch thiazole synthesis (1889), which combined α-halo ketones with thioamides. However, the advent of the Gewald reaction in the 1960s marked a pivotal advancement, enabling the construction of 2-aminothiophenes from ketones, sulfur, and cyanoacetates. This method was later adapted to incorporate thiazole rings through multi-step functionalization, as seen in the synthesis of this compound.
In the 21st century, transition-metal-catalyzed cross-coupling reactions revolutionized the field. For instance, Suzuki-Miyaura couplings facilitated the integration of preformed thiazole and thiophene units, enhancing synthetic efficiency. Modern approaches often employ phenacyl bromide as a substrate in (3+2) heterocyclizations, yielding thiazole-thiophene conjugates with high regioselectivity.
Table 2: Evolution of Synthetic Methodologies
These historical developments reflect a shift toward greener and more efficient strategies, aligning with the principles of sustainable chemistry. For example, recent adaptations of the Gewald reaction use microwave irradiation to reduce reaction times from hours to minutes. Concurrently, computational tools like density functional theory (DFT) now guide the rational design of hybrids by predicting electronic properties and binding affinities.
Properties
Molecular Formula |
C8H5NOS2 |
|---|---|
Molecular Weight |
195.3 g/mol |
IUPAC Name |
3-(1,3-thiazol-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H5NOS2/c10-5-7-6(1-3-11-7)8-9-2-4-12-8/h1-5H |
InChI Key |
AHFYJBWJPSBLGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C2=NC=CS2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the thiophene ring. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be further functionalized to introduce the thiophene moiety .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiazole and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiazole and thiophene derivatives.
Scientific Research Applications
3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced biological activity.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The aromatic rings allow for π-π interactions with biological macromolecules, enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Thiazole-Thiophene Hybrids
Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone
- Structure : This analog (CAS: sc-356144) replaces the aldehyde’s direct thiazole linkage with a hydrazone bridge and introduces a chloromethyl group at the thiazole’s 4-position .
- Applications : Used in coordination chemistry and as a precursor for antibacterial agents .
3-(1,3-Thiazol-2-yl)benzaldehyde
- Structure: Replaces the thiophene ring with a benzene ring (C₁₀H₇NOS; MW: 189.23 g/mol) .
- Key Differences :
- Benzene’s aromatic π-system alters electronic properties (higher electron density) compared to thiophene’s sulfur-mediated conjugation.
- Reduced solubility in polar solvents due to the absence of thiophene’s dipole moment.
- Applications : Explored in metal-organic frameworks (MOFs) and as a ligand in catalysis .
Functional Group Variations
4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide
- Structure : Features a benzothiazole fused to thiophene and a sulfonamide group (C₁₁H₈N₂O₂S₃; MW: 320.40 g/mol) .
- Key Differences :
- Sulfonamide group (-SO₂NH₂) introduces hydrogen-bonding capacity, enhancing water solubility.
- Benzothiazole’s extended π-system may improve fluorescence properties.
- Applications : Investigated as a protease inhibitor and fluorescent probe .
3-{(4-Aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic Acid
- Structure: Aminothiazole derivative with cyano and propanoic acid substituents (C₁₉H₁₅N₃O₂S; MW: 349.41 g/mol) .
- Key Differences: Carboxylic acid group enables pH-dependent solubility and ionic interactions.
- Applications : Demonstrated dual antiviral (influenza A) and antioxidant activity .
Schiff Base Formation
- Example: 3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde forms Schiff bases with amines, analogous to reactions observed in 3-alkyl(aryl)-4-(2-thienylmethyleneamino)-4,5-dihydrotriazol-5-ones .
- Key Insight : The thiazole-thiophene system may stabilize the imine intermediate via conjugation, enhancing reaction yields compared to benzaldehyde analogs .
Antiviral and Antibacterial Potential
- Aminothiazole Derivatives: Compounds like 6d (IC₅₀ = 1.2 µM against influenza A) highlight the importance of electron-withdrawing groups (e.g., -CN, -CF₃) on thiazole rings for antiviral efficacy .
- Thiazole-Triazole Hybrids : Derivatives such as 9c (N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) exhibit dual antibacterial (MIC = 4 µg/mL) and antioxidant activity, suggesting the target compound’s aldehyde could be modified to enhance bioactivity .
Enzyme Inhibition
- SARS-CoV-2 Protease Inhibitors : Naphthalene-based thiazoles (e.g., compound 3 ) achieve IC₅₀ values of 0.8 µM against Mpro, indicating that substituting the thiophene ring with bulkier groups (e.g., naphthalene) improves binding affinity .
Biological Activity
3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde is a compound featuring a unique structural combination of thiazole and thiophene rings. This structure is believed to contribute to its diverse biological activities, including antimicrobial, anticancer, and potential therapeutic properties. This article reviews the biological activity of this compound, supported by various studies and data.
The compound is characterized by its dual-ring structure which enhances its reactivity and biological potential. The thiazole moiety is known for its role in various pharmacological activities, while the thiophene ring contributes to the compound's electronic properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various thiazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, indicating potent antibacterial activity .
| Compound | Target Organism | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| A | E. coli | 8 | High |
| B | S. aureus | 16 | Moderate |
| C | Bacillus subtilis | 4 | Very High |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has shown significant cytotoxic effects against various cancer cell lines. For instance, a study reported that this compound reduced the viability of Caco-2 colon cancer cells by approximately 39.8% compared to untreated controls (p < 0.001) .
Case Study: Caco-2 Cell Line
- Compound Tested : this compound
- Effect : Decreased cell viability
- Statistical Significance : p < 0.001
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may inhibit certain enzymes by binding to their active sites, thereby disrupting metabolic pathways critical for cell survival .
Structure-Activity Relationship (SAR)
The biological activity of thiazole-containing compounds often correlates with their structural features:
- Electron-donating groups on the phenyl ring tend to enhance anticancer activity.
- Substituents at specific positions on the thiazole ring can significantly influence both antimicrobial and anticancer properties.
Computational Studies
Recent computational studies have provided insights into the binding interactions of this compound with biological targets. Molecular docking simulations suggest that the compound forms strong π–π stacking interactions with key residues in target proteins, which is crucial for its biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
